(2-碘-4-硝基苯基)甲醇

描述

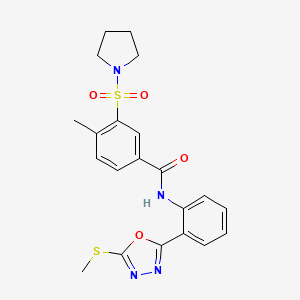

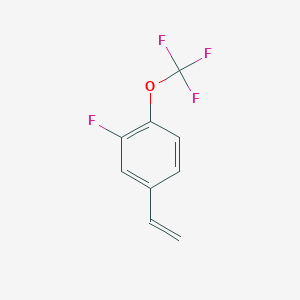

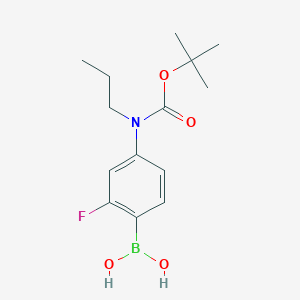

“(2-Iodo-4-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H6INO3 . It has a molecular weight of 279.03 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of “(2-Iodo-4-nitrophenyl)methanol” consists of an iodine atom and a nitro group attached to a phenyl ring, with a methanol group also attached to the phenyl ring .Physical And Chemical Properties Analysis

“(2-Iodo-4-nitrophenyl)methanol” is a solid compound . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .科学研究应用

氧化反应中的绿色化学

- 高价碘/氮氧自由基介导的醇选择性氧化为醛和酮展示了一种高价碘试剂的双重回收策略,为有机合成提供了一种更绿色的方法 (Dohi et al., 2012).

溶剂化变色开关和探针

- 硝基取代的酚盐表现出溶剂化变色,用作研究溶剂混合物的开关和探针,暗示了在传感和溶剂极性研究中的应用 (Nandi et al., 2012).

催化和异构化

- 双核 Zn(II)配合物促进烷基磷酸盐的裂解和异构化,揭示了在催化过程和有机转化机理中的潜力 (Tsang et al., 2009).

光释放机制

- 2-硝基苄基化合物在光释放机制中用于小分子受控释放的研究,在光响应材料和药物递送系统中提供应用 (Il'ichev et al., 2004).

甲醇作为氢源

- 甲醇作为 C1 合子和胺的 N-甲基化和硝基芳烃的转移氢化的 H2 源的创新性使用,展示了其在可持续化学合成中的作用 (Sarki et al., 2021).

甲醇在催化和能源中的应用

- 通过对甲醇氧化和在能源应用中用于生产高性能催化剂的研究,探索了甲醇在燃料电池和作为绿色燃料替代品中的作用 (Niu et al., 2016).

脂质动力学和溶剂效应

- 甲醇对生物膜中脂质动力学和翻转动力学的影响,对药物递送和膜蛋白研究有影响 (Nguyen et al., 2019).

安全和危害

“(2-Iodo-4-nitrophenyl)methanol” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

未来方向

属性

IUPAC Name |

(2-iodo-4-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZHUUBCMWRTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Iodo-4-nitrophenyl)methanol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole](/img/structure/B2678434.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2678439.png)

![N-[(1S,2R)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2678446.png)

![2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2678449.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2678453.png)